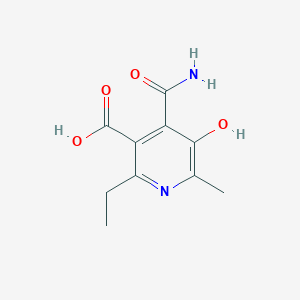

4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid

Description

4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid is a pyridine derivative with a complex substitution pattern. Its structure includes:

- Position 2: Ethyl group (C₂H₅)

- Position 3: Carboxylic acid (COOH)

- Position 4: Carbamoyl group (CONH₂)

- Position 5: Hydroxyl group (OH)

- Position 6: Methyl group (CH₃)

This combination of substituents confers unique physicochemical properties, balancing polar (carbamoyl, hydroxyl, carboxylic acid) and non-polar (ethyl, methyl) functionalities.

Properties

CAS No. |

91716-06-2 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

4-carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O4/c1-3-5-6(10(15)16)7(9(11)14)8(13)4(2)12-5/h13H,3H2,1-2H3,(H2,11,14)(H,15,16) |

InChI Key |

PSCZENYAMBWONI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C(=C1C(=O)O)C(=O)N)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations:

Core Heterocycle :

- The pyrimidine analog () has a two-nitrogen ring, altering electronic properties (e.g., increased basicity) compared to pyridine derivatives.

- Pyridine-based compounds (target, ) share a single nitrogen, influencing solubility and hydrogen-bonding capacity.

Functional Groups: Ethyl at C2: Unique to the target compound, enhancing lipophilicity compared to H () or Cl (). Aryl Substitution in : The bulky 4-chloro-3-methylphenyl group at C5 likely reduces solubility compared to the target’s hydroxyl and methyl groups.

Physicochemical and Functional Implications

Solubility:

- The target compound’s carbamoyl and hydroxyl groups enhance water solubility compared to (lacks hydroxyl) and (bulky aryl group).

Acidity:

- The carboxylic acid at C3 in all pyridine derivatives is influenced by neighboring substituents.

Stability:

- The hydroxyl group at C5 in the target and could render them susceptible to oxidation, especially under acidic or basic conditions. In contrast, (Cl at C2) and (NH₂ at C6) may exhibit different degradation pathways.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous biological datasets?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Machine learning algorithms (e.g., random forests) can identify confounding variables in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.